5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has been the subject of various studies due to its interesting chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed, which can give insights into the properties and reactivity of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of diketones with amines or amidines. For instance, 5-acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with amines to afford corresponding derivatives, which upon heating yield N-substituted pyridine carboxylic acids and subsequently tetrahydropyridine diones . Another related compound, 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one, was synthesized using a solid superacid catalyst, indicating that acid catalysis is a viable route for such transformations .
Molecular Structure Analysis
Theoretical investigations into the molecular structure of pyrimidine derivatives, such as 5-(2-acetoxyethyl)-6-methylpyrimidin-2,4-dione, have been conducted using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. These studies include conformational analysis, NBO and NLO analysis, and calculation of NMR chemical shifts . Such analyses are crucial for understanding the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including acetylation, iodination, and complexation with metals. For example, acetyl and iodo derivatives of pyridine diones have been synthesized, indicating that the pyrimidine ring can be functionalized through electrophilic aromatic substitution . Complexation reactions with metals have also been reported, leading to the formation of metal complexes with pyrimidinethione ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from their molecular structure and the results of theoretical calculations. For instance, the calculated HOMO and LUMO energies suggest that charge transfer occurs within these compounds . The reaction conditions for synthesis, such as mild temperatures and short reaction times, also provide information about the stability and reactivity of these compounds .
Scientific Research Applications
1. Synthesis of Pyrido[2,3-d]pyrimidin-5-one and Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Application Summary: This compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application: The process involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
- Results: The reaction resulted in the successful synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
2. Synthesis of 5-Pyrazolyl, Isoxazolyl, and Pyrimidinyl Derivatives
- Application Summary: This compound is used in the synthesis of a new series of 5-pyrazolyl, isoxazolyl, and pyrimidinyl derivatives .
- Methods of Application: The synthesis was achieved by a one-pot three-component synthesis using CaCl2 in refluxing EtOH .
- Results: The synthesized compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activity against various strains of bacteria and fungi .
3. Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
- Application Summary: This compound is used in the synthesis of 3-alkyl- and 3-aryl-7-amino-5-methyl-4-methylidene-3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-thiones .
- Methods of Application: The reactions of 5-acetyl-1-aryl (alkyl)-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones with guanidine were used .
- Results: The reaction resulted in the successful synthesis of 3-alkyl- and 3-aryl-7-amino-5-methyl-4-methylidene-3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-thiones .
properties
IUPAC Name |
5-acetyl-6-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(4(2)10)6(11)9-7(12)8-3/h1-2H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGRMDHVDOHDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427914 | |
Record name | 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
22293-60-3 | |
Record name | 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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